molecular formula C8H12O3 B13869918 3-Prop-2-enoxyoxan-4-one

3-Prop-2-enoxyoxan-4-one

Cat. No.: B13869918
M. Wt: 156.18 g/mol
InChI Key: SQAMMZUDWKGJIE-UHFFFAOYSA-N
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Description

3-Prop-2-enoxyoxan-4-one is a six-membered cyclic ketone (oxan-4-one) substituted at position 3 with a propenoxy (allyl ether) group. Its structure comprises a tetrahydropyran ring with a ketone at position 4 and an unsaturated ether side chain at position 3.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-prop-2-enoxyoxan-4-one

InChI

InChI=1S/C8H12O3/c1-2-4-11-8-6-10-5-3-7(8)9/h2,8H,1,3-6H2

InChI Key

SQAMMZUDWKGJIE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1COCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-enoxyoxan-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyoxan-4-one with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Prop-2-enoxyoxan-4-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-enoxyoxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The prop-2-enoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted oxanones depending on the nucleophile used.

Scientific Research Applications

3-Prop-2-enoxyoxan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Prop-2-enoxyoxan-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chromone Derivatives (4-Oxo-4H-chromen-3-yl Compounds)

Chromones, such as those described in (e.g., compounds 1–4), share a benzopyran-4-one core, which includes an aromatic benzene ring fused to a pyran-4-one system . In contrast, 3-prop-2-enoxyoxan-4-one lacks aromaticity, making its electronic properties distinct. Key differences include:

  • Conjugation : Chromones benefit from extended π-conjugation, enhancing UV absorption and stability, whereas the saturated oxan-4-one ring in the target compound reduces conjugation.
  • Substituent Effects: Chromone derivatives in feature electron-withdrawing groups (e.g., cyano, sulfanyl) that modulate reactivity. The propenoxy group in 3-prop-2-enoxyoxan-4-one may instead participate in allylic or radical reactions due to its unsaturated ether moiety.
  • Applications : Chromones are widely studied for optical and medicinal applications , while oxan-4-one derivatives are less explored but could exhibit unique solubility or crystallinity properties.

4-Oxo-1,4-dihydroquinoline-3-carboxamides

describes 4-oxo-quinoline derivatives synthesized via carboxamide coupling . Unlike the oxan-4-one core, quinolines are nitrogen-containing heterocycles with planar aromatic systems. Comparisons include:

  • Hydrogen Bonding: Quinoline carboxamides form robust hydrogen bonds via amide groups, influencing crystal packing . The propenoxy group in 3-prop-2-enoxyoxan-4-one may engage in weaker C–H···O interactions or π-stacking.
  • Synthetic Routes: Quinoline derivatives are prepared via multi-step condensation and acylation , while oxan-4-one synthesis might involve cyclization of propenoxy-substituted precursors.

Other Oxan Derivatives

  • 3-(Oxan-4-yl)azepan-2-one (): This compound combines an oxan (tetrahydropyran) ring with an azepanone lactam.
  • Glucose-derived Oxan-2-yl Esters (): These esters (e.g., cinnamate derivatives) feature oxan-2-yl groups as part of carbohydrate backbones. Their biological activity contrasts with the non-sugar-based oxan-4-one structure of the target compound .

Functional and Structural Analysis

Hydrogen Bonding and Crystal Packing

highlights the role of hydrogen bonding in molecular aggregation . The propenoxy group in 3-prop-2-enoxyoxan-4-one lacks strong hydrogen-bond donors, suggesting weaker intermolecular forces compared to chromones or carboxamides. This could result in lower melting points or enhanced volatility.

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